molecular formula C7H5ClFNS B7723779 3-chloro-4-fluorobenzenecarboximidothioic acid

3-chloro-4-fluorobenzenecarboximidothioic acid

Cat. No.: B7723779
M. Wt: 189.64 g/mol
InChI Key: RSGPCKCTKDCMRR-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzenecarboximidothioic acid is an organic compound that belongs to the class of aromatic carboximidothioic acids It is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with a carboximidothioic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluorobenzenecarboximidothioic acid typically involves multi-step organic reactions. One common method includes the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the formation of the carboximidothioic acid group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in achieving high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods often incorporate purification steps, such as crystallization or distillation, to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorobenzenecarboximidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidothioic acid group to other functional groups, such as amines.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

3-Chloro-4-fluorobenzenecarboximidothioic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-fluorobenzenecarboximidothioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorobenzoic acid: Similar in structure but lacks the carboximidothioic acid group.

    4-Chloro-3-fluorophenylboronic acid: Contains boronic acid instead of carboximidothioic acid.

    3-Chloro-4-fluorophenyl isothiocyanate: Features an isothiocyanate group instead of carboximidothioic acid.

Uniqueness

3-Chloro-4-fluorobenzenecarboximidothioic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, combined with the carboximidothioic acid functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-4-fluorobenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGPCKCTKDCMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)S)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=N)S)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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